![molecular formula C10H12O2 B582879 1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone CAS No. 155004-13-0](/img/structure/B582879.png)
1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethylidene-7-oxabicyclo[221]heptan-2-yl)ethanone is a bicyclic compound featuring a unique oxabicycloheptane structure
Preparation Methods
The synthesis of 1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Industrial production methods may involve the use of optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of protein phosphatases and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the dimethylidene groups.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Contains additional ester groups, making it more reactive in certain conditions.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: Features a similar core structure with different substituents, leading to varied chemical properties.
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(5,6-dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-5-6(2)10-8(7(3)11)4-9(5)12-10/h8-10H,1-2,4H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCLVYCCUEXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2C(=C)C(=C)C1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

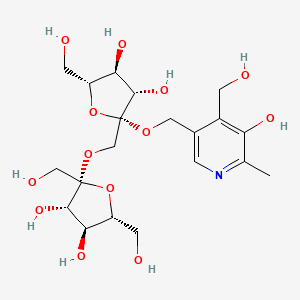
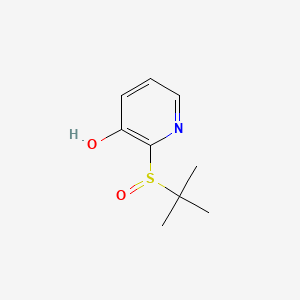
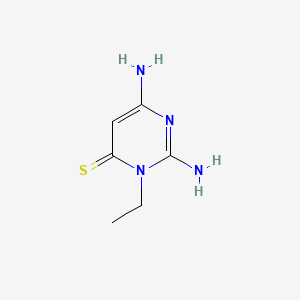
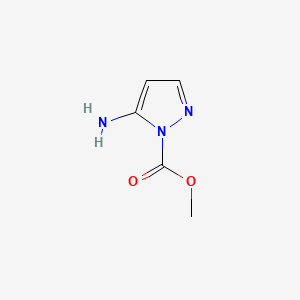

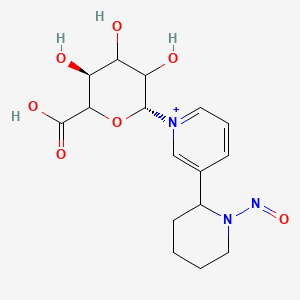
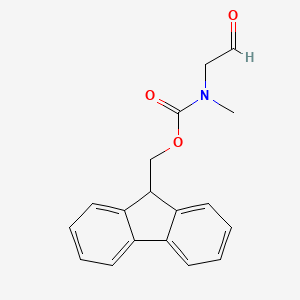
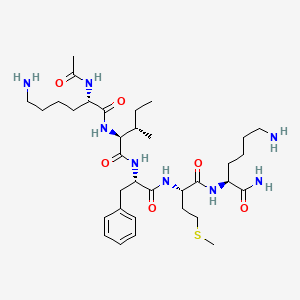
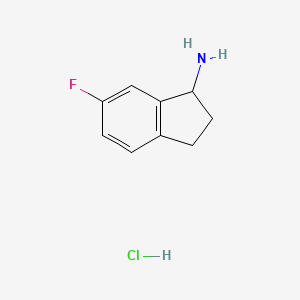
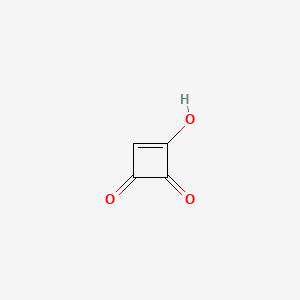
![Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B582820.png)
